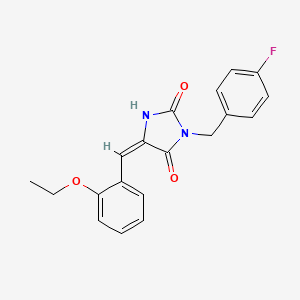

![molecular formula C20H14ClN3O3 B11598303 (5E)-3-(3-chlorophenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11598303.png)

(5E)-3-(3-chlorophenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5E)-3-(3-Chlorphenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methyliden}-3,5-dihydro-4H-imidazol-4-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die eine Chlorphenylgruppe, eine Hydroxyphenylgruppe und einen Imidazol-4-on-Kern umfasst, was sie zu einem interessanten Thema für chemische Forschung und industrielle Anwendungen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-3-(3-Chlorphenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methyliden}-3,5-dihydro-4H-imidazol-4-on beinhaltet in der Regel mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Imidazol-4-on-Kerns beginnen, gefolgt von der Einführung der Chlorphenyl- und Hydroxyphenylgruppen durch verschiedene Substitutionsreaktionen. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, sind entscheidend für die Erzielung hoher Ausbeuten und Reinheiten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld würde die Produktion dieser Verbindung die Optimierung des Synthesewegs erfordern, um Skalierbarkeit und Wirtschaftlichkeit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken beinhalten, um den Anforderungen der Großproduktion gerecht zu werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-HYDROXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the imidazolidine-2,4-dione core, followed by the introduction of the chlorophenyl and hydroxylphenyl groups through various substitution reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5E)-3-(3-Chlorphenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methyliden}-3,5-dihydro-4H-imidazol-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppen können zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um die Doppelbindungen zu entfernen oder den Imidazol-4-on-Kern in eine gesättigtere Form umzuwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion zu gesättigten Derivaten der ursprünglichen Verbindung führen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (5E)-3-(3-Chlorphenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methyliden}-3,5-dihydro-4H-imidazol-4-on wegen seiner einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Es kann als Baustein für die Synthese komplexerer Moleküle und als Modellverbindung für die Untersuchung von Reaktionsmechanismen dienen.

Biologie und Medizin

In Biologie und Medizin kann diese Verbindung aufgrund ihrer Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, ein potenzielles therapeutisches Mittel sein. Es wird derzeit geforscht, um seine Wirksamkeit bei der Behandlung von Krankheiten wie Krebs zu untersuchen, wo es möglicherweise bestimmte Enzyme oder Signalwege hemmt, die am Tumorwachstum beteiligt sind.

Industrie

Im industriellen Sektor könnte (5E)-3-(3-Chlorphenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methyliden}-3,5-dihydro-4H-imidazol-4-on bei der Entwicklung neuer Materialien, Beschichtungen und chemischer Zwischenprodukte verwendet werden. Seine einzigartigen Eigenschaften machen es für Anwendungen geeignet, die bestimmte chemische Funktionalitäten erfordern.

Wirkmechanismus

Der Mechanismus, durch den (5E)-3-(3-Chlorphenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methyliden}-3,5-dihydro-4H-imidazol-4-on seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen, Rezeptoren und Signalproteinen. Die Verbindung kann an aktive Zentren binden, die Enzymaktivität hemmen oder Signalwege modulieren, was zu verschiedenen biologischen Ergebnissen führt. Beispielsweise kann es die Apoptose in Krebszellen induzieren, indem es wichtige Signalwege stört .

Wissenschaftliche Forschungsanwendungen

(5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-HYDROXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-HYDROXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Acetylaceton: Eine weitere Verbindung mit Keto-Enol-Tautomerie, die häufig in der organischen Synthese und Koordinationschemie verwendet wird.

Einzigartigkeit

Was (5E)-3-(3-Chlorphenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methyliden}-3,5-dihydro-4H-imidazol-4-on auszeichnet, ist die Kombination seiner funktionellen Gruppen und die daraus resultierende Reaktivität. Das Vorhandensein sowohl von Chlorphenyl- als auch von Hydroxyphenylgruppen zusammen mit dem Imidazol-4-on-Kern bietet eine einzigartige Plattform für die Erforschung vielfältiger chemischer Reaktionen und biologischer Aktivitäten.

Eigenschaften

Molekularformel |

C20H14ClN3O3 |

|---|---|

Molekulargewicht |

379.8 g/mol |

IUPAC-Name |

(5E)-3-(3-chlorophenyl)-5-[[1-(4-hydroxyphenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C20H14ClN3O3/c21-13-3-1-4-16(11-13)24-19(26)18(22-20(24)27)12-15-5-2-10-23(15)14-6-8-17(25)9-7-14/h1-12,25H,(H,22,27)/b18-12+ |

InChI-Schlüssel |

NWCAXWDKIMYGNI-LDADJPATSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)O)/NC2=O |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)O)NC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

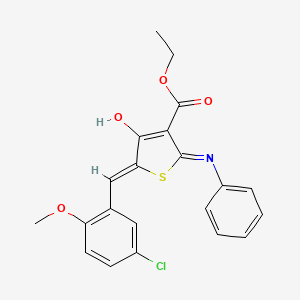

![(5Z)-5-(3,4-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598220.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11598236.png)

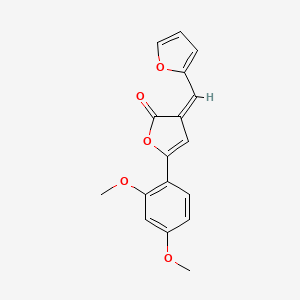

![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598243.png)

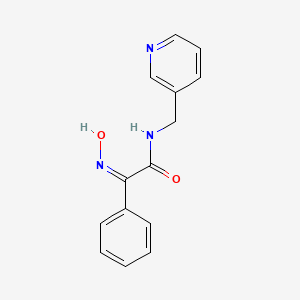

![6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B11598259.png)

![propan-2-yl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598260.png)

![6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11598267.png)

![3-methyl-1-phenyl-4-[4-(propan-2-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11598268.png)

methanone](/img/structure/B11598285.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11598295.png)

![(5Z)-2-(2-methoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598300.png)